

Application Notes and Protocols for In Vivo Studies with LQFM215

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Compound of Interest		
Compound Name:	LQFM215	
Cat. No.:	B15613450	Get Quote

These application notes provide detailed protocols for in vivo studies using **LQFM215**, a novel L-proline transporter (PROT/SLC6A7) inhibitor. **LQFM215** has shown therapeutic potential in preclinical models of ischemic stroke and schizophrenia. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

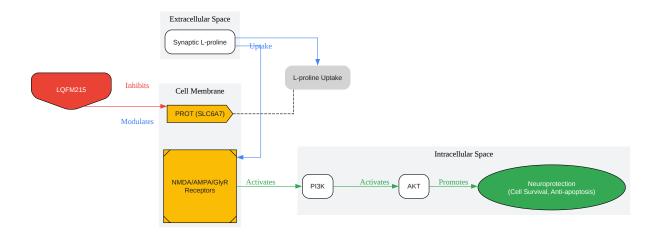
LQFM215 is an inhibitor of the L-proline transporter, SLC6A7. This transporter is involved in regulating synaptic levels of L-proline, an amino acid that can modulate the activity of several key neurotransmitter receptors. The proposed mechanism of action for **LQFM215** involves the inhibition of L-proline reuptake, leading to an increase in synaptic L-proline concentrations.[1] This, in turn, is thought to modulate the function of N-methyl-D-aspartate (NMDA), α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and glycine receptors (GlyR), which play crucial roles in glutamatergic neurotransmission.[1]

In the context of ischemic stroke, where excessive glutamate release leads to excitotoxicity and neuronal death, the modulation of these receptors by increased L-proline may offer neuroprotection.[2] In schizophrenia, which is associated with NMDA receptor hypofunction, enhancing glutamatergic neurotransmission through this mechanism may alleviate psychotic symptoms.[3][4]

Signaling Pathway



The neuroprotective effects of **LQFM215** in ischemic conditions may also be linked to the activation of pro-survival signaling pathways, such as the PI3K/AKT pathway. This pathway is known to play a critical role in promoting cell survival and inhibiting apoptosis.



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Caption: Proposed signaling pathway of LQFM215.

In Vivo Experimental Protocols

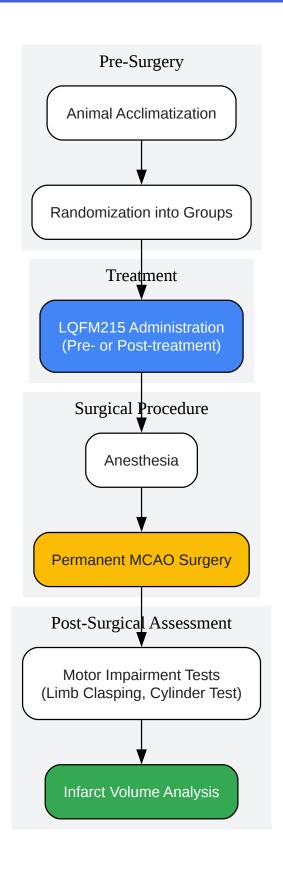
LQFM215 has been evaluated in rodent models of ischemic stroke and schizophrenia. The following sections provide detailed protocols for these in vivo studies.



Ischemic Stroke Model

This protocol describes the use of the permanent middle cerebral artery occlusion (MCAO) model in mice to assess the neuroprotective effects of **LQFM215**.[2]





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Caption: Experimental workflow for the MCAO model.



- LQFM215
- Vehicle (e.g., 10% DMSO in saline)
- Male C57BL/6 mice (or other appropriate strain)
- Anesthetic (e.g., isoflurane)
- Surgical instruments for MCAO
- Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
- 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
- Animal Preparation: Acclimatize male mice for at least one week before the experiment.
 House them under a 12-hour light/dark cycle with ad libitum access to food and water.
- Drug Preparation: Dissolve **LQFM215** in the vehicle to the desired concentrations.
- Animal Groups: Randomly assign animals to the following groups (n=10 per group):
 - Sham + Vehicle
 - MCAO + Vehicle
 - MCAO + LQFM215 (various doses)
- LQFM215 Administration: Administer LQFM215 or vehicle via the desired route (e.g., intraperitoneal) at a specified time before or after MCAO induction.
- Permanent MCAO Surgery:
 - Anesthetize the mouse with isoflurane.
 - Perform the MCAO surgery by inserting a filament to occlude the middle cerebral artery.[5]
 [6] The use of a laser Doppler flowmeter is recommended to confirm successful occlusion.
 [7]
 - The filament is left in place to induce a permanent infarct.



- Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.
- Behavioral Assessment: At 24 hours post-MCAO, perform motor impairment tests:
 - Limb Clasping Test: Suspend the mouse by its tail and observe for limb clasping behavior.
 - Cylinder Test: Place the mouse in a transparent cylinder and record the number of times it uses its impaired and unimpaired forelimbs for wall exploration.
- Infarct Volume Measurement:
 - Following behavioral testing, euthanize the animals and harvest the brains.
 - Slice the brains into coronal sections and stain with 2% TTC.
 - Image the stained sections and quantify the infarct volume (the unstained area) using image analysis software.

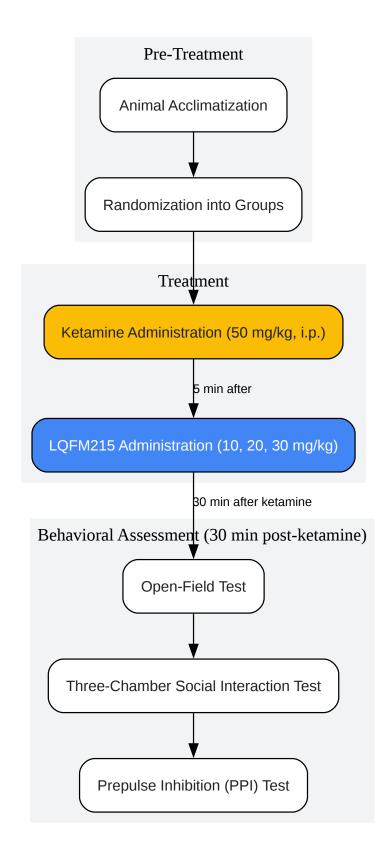
Group	Infarct Volume (mm³)	Limb Clasping Score	Cylinder Test (% Impaired Limb Use)
Sham + Vehicle	_		
MCAO + Vehicle			
MCAO + LQFM215 (Dose 1)			
MCAO + LQFM215 (Dose 2)			

Note: Specific quantitative data to be extracted from the full publication.

Ketamine-Induced Schizophrenia Model

This protocol details the use of the ketamine-induced psychosis model in mice to evaluate the antipsychotic potential of **LQFM215**.[3][4]





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Caption: Experimental workflow for the ketamine-induced psychosis model.



- LQFM215
- Ketamine
- Vehicle (e.g., 10% DMSO in saline)
- Male mice (strain as appropriate)
- Open-field arena
- Three-chamber social interaction apparatus
- Prepulse inhibition apparatus
- Animal Preparation: Acclimatize male mice for at least one week prior to the experiment.
- Drug Preparation: Dissolve **LQFM215** and ketamine in the appropriate vehicles.
- Animal Groups: Randomly assign animals to the following groups (n=10 per group):
 - Vehicle + Saline
 - Vehicle + Ketamine (50 mg/kg)
 - LQFM215 (10 mg/kg) + Ketamine (50 mg/kg)
 - LQFM215 (20 mg/kg) + Ketamine (50 mg/kg)
 - LQFM215 (30 mg/kg) + Ketamine (50 mg/kg)
- Drug Administration:
 - Administer ketamine (50 mg/kg) or saline via intraperitoneal (i.p.) injection.[1]
 - Five minutes after the ketamine/saline injection, administer the corresponding dose of LQFM215 or vehicle.[1]
- Behavioral Testing: Begin behavioral tests approximately 30 minutes after the ketamine injection.[1]



- Open-Field Test: Place the mouse in the center of the open-field arena and record its locomotor activity (e.g., distance traveled, time spent in the center) for a set duration to assess hyperlocomotion.
- Three-Chamber Social Interaction Test:
 - Habituate the mouse to the three-chamber apparatus.
 - Place a novel mouse (stranger 1) in one of the side chambers and an empty wire cage in the other.
 - Record the amount of time the test mouse spends in each chamber and interacting with the stranger mouse versus the empty cage to assess social preference.
- Prepulse Inhibition (PPI) Test: Assess sensorimotor gating by measuring the startle response to a strong acoustic stimulus presented with or without a weaker preceding prepulse.

Group	Total Distance in Open Field (cm)	Time in Social Chamber (s)	% PPI
Vehicle + Saline			
Vehicle + Ketamine	_		
LQFM215 (10 mg/kg) + Ketamine			
LQFM215 (20 mg/kg) + Ketamine	_		
LQFM215 (30 mg/kg) + Ketamine	-		

Note: Specific quantitative data to be extracted from the full publication. **LQFM215** was reported to effectively reduce hyperlocomotion and enhance social interaction at all tested doses.[4][8]



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